

The Discovery and Development of BMS-665053: A Technical Overview

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Compound of Interest

Compound Name: BMS-665053
CAS No.: 1173435-64-7
Cat. No.: B606241

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Introduction

BMS-665053 is a potent and selective, non-peptide small molecule antagonist of the corticotropin-releasing factor-1 (CRF1) receptor.[1][2] The dysregulation of the CRF system is implicated in the pathophysiology of anxiety and depression, making the CRF1 receptor a key therapeutic target.[3][4][5] **BMS-665053** emerged from a discovery program focused on identifying orally bioavailable CRF1 receptor antagonists with potential for treating stress-related disorders. This document provides a detailed technical guide on the discovery, mechanism of action, and preclinical development of **BMS-665053** and its analogs.

Discovery and Lead Optimization

BMS-665053 belongs to a class of N3-phenylpyrazinone compounds identified through structure-activity relationship (SAR) studies. The initial pyrazinone-based scaffold was developed based on its structural similarity to the pharmacophore model of known CRF1 receptor antagonists.[4] Optimization of this scaffold focused on improving potency, selectivity, and pharmacokinetic properties.

A key challenge in the development of this series was managing metabolic clearance. An in vitro intrinsic clearance-based approach was employed, utilizing human liver microsomes to identify sites of metabolism. This strategy led to the discovery that incorporating specific substituents at these metabolic "hot spots" could significantly decrease the rate of metabolism. [6] This optimization process culminated in the identification of **BMS-665053** (referred to as compound 12x in some literature), which demonstrated high potency and improved oral bioavailability in preclinical species.[6]

Mechanism of Action

BMS-665053 exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the binding of the endogenous ligand, corticotropin-releasing factor (CRF). This antagonism blocks the downstream signaling cascade initiated by CRF, most notably the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[1][2]

The CRF1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to a stimulatory G-protein (Gs). Upon CRF binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This signaling pathway is central to the physiological stress response. By blocking this initial step, **BMS-665053** effectively dampens the cellular response to CRF.



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CRF1 Receptor Signaling Pathway and **BMS-665053**'s Point of Intervention.

Data Presentation

In Vitro Potency and Selectivity

BMS-665053 demonstrates high affinity for the CRF1 receptor and potent functional antagonism.



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Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for **BMS-665053** are not publicly available. However, data for a closely related and highly potent analog, compound 12p, from the same N3-phenylpyrazinone series, are provided below. Additionally, oral bioavailability for **BMS-665053** has been reported.

Pharmacokinetic Parameters of Analog 12p



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| Oral Bioavailability (F) | Cynomolgus Monkey | - | 13% [\[\[3\]](#) |

Oral Bioavailability of **BMS-665053** and Prodrugs in Rats



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| Prodrug 12 (Acyloxyalkoxy linker) | 36% [\[\[1\]](#) |

In Vivo Efficacy

BMS-665053 has demonstrated anxiolytic-like effects in a preclinical model of anxiety.



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Experimental Protocols

Synthesis of **BMS-665053**

While the full, detailed experimental procedure for the synthesis of **BMS-665053** is proprietary, the key steps have been described. The synthesis involves a palladium-catalyzed coupling reaction, a common method for forming the C-N bond between the pyrazinone core and the aniline moiety.



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General Synthetic Workflow for **BMS-665053**.

General Procedure for N3-Phenylpyrazinone Synthesis: A mixture of the 3,5-dihalo-2(1H)-pyrazinone derivative, the corresponding aniline, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled, diluted, and the product is isolated and purified using standard techniques such as column chromatography.

CRF1 Receptor Binding Assay

This assay is designed to determine the affinity of test compounds for the CRF1 receptor.

Protocol:

- Receptor Source: Membranes from cells stably expressing the human CRF1 receptor (e.g., HEK293 cells).
- Radioligand: [125I]-o-CRF is typically used as the radiolabeled ligand.
- Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., **BMS-665053**) in a suitable assay buffer.
- Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
- Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize CRF-stimulated cAMP production.

Protocol:

- Cell Line: A cell line endogenously or recombinantly expressing the CRF1 receptor, such as human Y-79 retinoblastoma cells, is used.[\[1\]](#)[\[2\]](#)

- Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
- Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (**BMS-665053**).
- Stimulation: Cells are then stimulated with a fixed concentration of CRF (e.g., 1 nM) to induce cAMP production.
- Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based biosensors).
- Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP response, is determined.

Defensive Withdrawal Anxiety Test

This is a conflict-based animal model of anxiety that assesses the trade-off between exploring a novel environment and seeking refuge in a protected space.

Protocol:

- Apparatus: The apparatus consists of a large, open, brightly lit circular field with a small, dark chamber located at the periphery.
- Procedure: A rat is placed inside the dark chamber at the beginning of the test. The latency to emerge from the chamber into the open field and the total time spent in the open field are recorded over a defined period (e.g., 15 minutes).
- Drug Administration: Test compounds (e.g., **BMS-665053**) or vehicle are administered orally at a specified time before the test.
- Anxiolytic Effect: Anxiolytic compounds are expected to decrease the latency to emerge from the dark chamber and increase the time spent exploring the open field.

Conclusion

BMS-665053 is a potent and selective CRF1 receptor antagonist that has demonstrated efficacy in a preclinical model of anxiety. Its discovery was facilitated by a targeted lead optimization strategy focused on mitigating metabolic clearance. While further development information is not extensively available in the public domain, the data presented here provide a comprehensive technical overview of the preclinical discovery and characterization of this promising compound for the potential treatment of stress-related disorders.

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